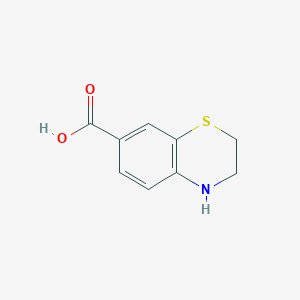

2H-1,4-Benzothiazine-7-carboxylic acid, 3,4-dihydro-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2H-1,4-Benzothiazine-7-carboxylic acid, 3,4-dihydro-” is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff fields . It’s also known as "3,4-Dihydro-2H-1,4-benzothiazine" .

Synthesis Analysis

The synthesis of “2H-1,4-Benzothiazine-7-carboxylic acid, 3,4-dihydro-” involves a one-pot procedure for transesterification and cleavage of the N-acetyl group to prevent racemization during the hydrolysis of the methyl ester group . The synthesized benzothiazines might serve as useful building blocks for enantioselective synthesis of pharmacologically active compounds .Molecular Structure Analysis

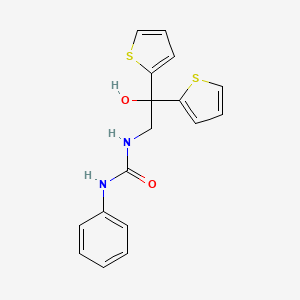

The molecular formula of “2H-1,4-Benzothiazine-7-carboxylic acid, 3,4-dihydro-” is C9H9NO2S . The average mass is 195.238 Da and the monoisotopic mass is 195.035400 Da .Chemical Reactions Analysis

“2H-1,4-Benzothiazine-7-carboxylic acid, 3,4-dihydro-” can be used as a catalyst for the synthesis of 4H-pyran, pyranopyrazole, and pyrazolo[1,2-b]phthalazine derivatives by a one-pot multi-component reaction (MCR) in water .Physical And Chemical Properties Analysis

The density of “2H-1,4-Benzothiazine-7-carboxylic acid, 3,4-dihydro-” is 1.4±0.1 g/cm3 . The boiling point is 400.9±45.0 °C at 760 mmHg . The vapor pressure is 0.0±1.0 mmHg at 25°C . The enthalpy of vaporization is 68.7±3.0 kJ/mol .Aplicaciones Científicas De Investigación

Organic Chemistry and Catalysis

- L-Proline as an Organo-Catalyst : L-Proline, a natural amino acid, acts as a bifunctional catalyst in organic chemistry. It catalyzes different asymmetric syntheses and is crucial for synthesizing various heterocyclic structures like coumarin, benzothiazoles, and others. The importance of such catalysts in organic chemistry is immense, and L-Proline also acts as a 'Green catalyst', highlighting its significance in environmentally friendly chemical processes (Thorat et al., 2022).

Pharmacology and Biochemical Applications

Benzene Polycarboxylic Acid in Environmental Analysis : Benzene polycarboxylic acid (BPCA) is used for the analysis of pyrogenic black carbons in environmental samples. However, it is indicated that BPCA markers may not be solely indicative of black carbon but more generally of condensed organic matter in soils and aquatic systems. This reveals the complexity and potential cross-reactivity in environmental biochemical analyses, which might be relevant when considering the environmental fate or biochemical interactions of compounds like "2H-1,4-Benzothiazine-7-carboxylic acid, 3,4-dihydro-" (Chang et al., 2018).

Diminazene Aceturate in Pharmacological Research : Diminazene aceturate, developed more than six decades ago, has been extensively studied for its therapeutic potential. The compound showcases a wide range of pharmacological applications beyond its antitrypanosomal activity, suggesting promising new applications. This highlights the potential of old drugs or compounds to be repurposed or studied for new therapeutic uses, a concept that might be relevant for "2H-1,4-Benzothiazine-7-carboxylic acid, 3,4-dihydro-" in pharmaceutical research (Oliveira & Freitas, 2015).

Mecanismo De Acción

While the exact mechanism of action for “2H-1,4-Benzothiazine-7-carboxylic acid, 3,4-dihydro-” is not specified, it’s known that the N-methyl-D-aspartate (NMDA) receptor mediates neuronal signaling and affects the neuronal plasticity, outgrowth, and survival of cells . Excessive stimulation of NMDA receptors causes the degeneration and death of neurons, which may play a role in the etiology of neurodegenerative disorders such as Parkinson’s and Alzheimer’s diseases .

Direcciones Futuras

The future directions for “2H-1,4-Benzothiazine-7-carboxylic acid, 3,4-dihydro-” could involve further pharmacological studies with each enantiomer separately because of the ligand stereo-discrimination at the co-agonist binding site of the NMDA receptor . It could also serve as a building block for preparing the corresponding 2-substituted benzothiazine-3-carboxylic acids with high enantiomeric purity .

Propiedades

IUPAC Name |

3,4-dihydro-2H-1,4-benzothiazine-7-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2S/c11-9(12)6-1-2-7-8(5-6)13-4-3-10-7/h1-2,5,10H,3-4H2,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQBFMDTYGSMTHZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC2=C(N1)C=CC(=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2H-1,4-Benzothiazine-7-carboxylic acid, 3,4-dihydro- | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

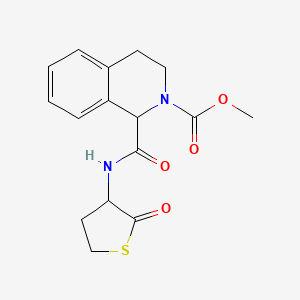

![Methyl 3-(2-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-2-oxoethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate](/img/structure/B2415127.png)

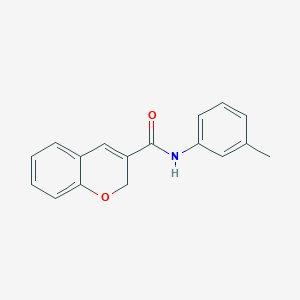

![[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid](/img/structure/B2415131.png)

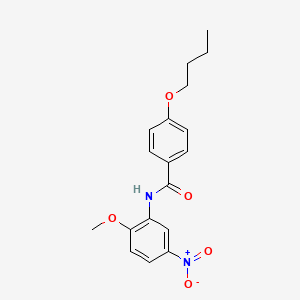

![Ethyl 2-amino-1-[2-(4-methoxybenzoyl)oxyethyl]pyrrolo[3,2-b]quinoxaline-3-carboxylate](/img/structure/B2415135.png)

![3-isobutyl-1,6,7-trimethyl-8-(m-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2415141.png)

![2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B2415146.png)

![2-(4-Methoxyphenyl)-1-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]ethanone](/img/structure/B2415147.png)